molecular formula C14H21NO B8748440 N,N-diethyl-4-propylBenzamide CAS No. 850035-53-9

N,N-diethyl-4-propylBenzamide

Cat. No.: B8748440
CAS No.: 850035-53-9
M. Wt: 219.32 g/mol
InChI Key: KBXIHGYHDGTQGE-UHFFFAOYSA-N
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Description

Significance of the Benzamide (B126) Moiety in Chemical Biology and Medicinal Chemistry

The benzamide moiety, a functional group consisting of a benzene (B151609) ring attached to an amide, is a cornerstone in the fields of chemical biology and medicinal chemistry. This structural unit is prized for its metabolic stability and its capacity to form hydrogen bonds, which allows for effective interaction with biological targets like enzymes and receptors. researchgate.netmdpi.com Consequently, the benzamide scaffold is a common feature in a wide array of therapeutic agents. ontosight.ai Researchers have successfully incorporated this moiety into compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antipsychotic properties. researchgate.netontosight.ai The versatility and synthetic accessibility of the benzamide core make it a privileged scaffold in drug discovery, allowing for systematic structural modifications to optimize potency and selectivity for specific biological targets. ontosight.aimdpi.com

Overview of N,N-Dialkylbenzamides as Core Scaffolds in Organic Synthesis

Within the broader class of benzamides, N,N-dialkylbenzamides have emerged as particularly valuable scaffolds in modern organic synthesis. The tertiary amide group is a powerful directing group in reactions such as directed ortho-metalation (DoM), enabling the regioselective functionalization of the aromatic ring. This capability is crucial for constructing complex, multi-substituted aromatic compounds from simple precursors. Furthermore, N,N-dialkylbenzamides are key substrates in various transition metal-catalyzed reactions, including ruthenium-catalyzed C-H bond functionalization, which offers efficient and atom-economical pathways to novel molecular architectures. orgsyn.orgresearchgate.net Their utility as versatile building blocks and intermediates underpins their widespread use in the synthesis of complex organic molecules. researchgate.net

Research Context of N,N-Diethyl-4-propylBenzamide within Amide Chemistry

This compound is an organic compound that exemplifies the N,N-dialkylbenzamide structural class. evitachem.comlookchem.com It is identified by the CAS Number 850035-53-9. evitachem.comepa.gov As an amide, it can undergo characteristic chemical reactions such as hydrolysis to yield 4-propylbenzoic acid and diethylamine (B46881), or reduction of the carbonyl group to form the corresponding amine. evitachem.com The aromatic ring also allows for electrophilic substitution reactions, enabling further functionalization. evitachem.com

The synthesis of this compound can be achieved through several established methods of amide bond formation. A common laboratory-scale approach is the reaction of a 4-propylbenzoic acid derivative, such as 4-propylbenzoyl chloride, with diethylamine. lookchem.com Another documented method is the Mitsunobu reaction, which couples the carboxylic acid and amine directly. evitachem.com Its primary role in a research context is as a chemical intermediate for the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals. lookchem.com

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC14H21NO evitachem.comlookchem.com
Molecular Weight219.32 g/mol evitachem.com
AppearanceColorless or pale yellow liquid evitachem.com
Boiling PointExpected to be above 200 °C evitachem.com
SolubilityGenerally soluble in organic solvents like ethanol (B145695) and dichloromethane; less soluble in water. evitachem.com

Scope and Objectives of Academic Research on this compound

Academic research involving this compound is primarily focused on its application in organic synthesis and medicinal chemistry. The compound serves as a valuable building block, allowing chemists to introduce the 4-propylbenzoyl moiety into larger, more complex structures. evitachem.com Investigations in medicinal chemistry explore its use as an intermediate in the synthesis of novel compounds designed to interact with specific biological targets. evitachem.comevitachem.com Research applications have included its use in studies of enzyme interactions and as a molecular probe to investigate biological pathways. evitachem.com The overarching objective is to leverage its specific chemical structure—combining the stable N,N-diethylamide directing group with a lipophilic propyl substituent—for the rational design and synthesis of new functional molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

850035-53-9

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

N,N-diethyl-4-propylbenzamide

InChI

InChI=1S/C14H21NO/c1-4-7-12-8-10-13(11-9-12)14(16)15(5-2)6-3/h8-11H,4-7H2,1-3H3

InChI Key

KBXIHGYHDGTQGE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N(CC)CC

Origin of Product

United States

Synthetic Methodologies for N,n Diethyl 4 Propylbenzamide and Its Analogues

Established Approaches for Benzamide (B126) Core Synthesis

Traditional methods for forming the central benzamide linkage involve the coupling of a carboxylic acid or its activated derivative with an amine. These techniques are widely employed for their reliability and broad substrate scope.

Acyl Substitution Reactions with Amines

A cornerstone of amide synthesis is the nucleophilic acyl substitution reaction. This typically involves the conversion of a carboxylic acid, such as 4-propylbenzoic acid, into a more reactive acyl halide, commonly an acyl chloride. vaia.comrsc.org The acyl chloride is then treated with a secondary amine, like diethylamine (B46881), to form the corresponding N,N-disubstituted benzamide. vaia.com This two-step process is effective but can be sensitive to the stability of the acyl chloride intermediate. rsc.org

One-pot procedures have been developed to circumvent the isolation of the acyl chloride. These methods often utilize reagents like thionyl chloride in the presence of the amine, sometimes accelerated by a base such as pyridine (B92270) or in the presence of N,N-disubstituted amides like DMF. rsc.org

Table 1: Comparison of Acyl Substitution Methods for Amide Synthesis
MethodReagentsKey FeaturesReference
Two-Step (via Acyl Chloride)Carboxylic Acid, Thionyl Chloride, DiethylamineHigh reactivity of acyl chloride intermediate. vaia.comrsc.org
One-Pot (Thionyl Chloride)Carboxylic Acid, Thionyl Chloride, AmineAvoids isolation of unstable intermediates. rsc.org

Carbodiimide (B86325) Coupling Methods

Carbodiimide-mediated coupling represents a milder alternative for amide bond formation, directly joining a carboxylic acid and an amine without the need for an acyl halide intermediate. Reagents such as 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC) are commonly used to activate the carboxyl group of the benzoic acid derivative. peptide.com This activated species then readily reacts with diethylamine to yield N,N-diethyl-4-propylbenzamide.

To minimize potential side reactions and racemization, particularly in peptide synthesis, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.com The byproducts of carbodiimide reactions, such as dicyclohexylurea from DCC, can sometimes complicate purification, although water-soluble reagents like EDCI offer a more straightforward workup. peptide.com

Table 2: Common Carbodiimide Coupling Reagents
ReagentAbbreviationByproduct CharacteristicsReference
1-ethyl-3-(3'-dimethylaminopropyl)carbodiimideEDCIWater-soluble, easily removed by extraction. peptide.com
DicyclohexylcarbodiimideDCCInsoluble in most organic solvents, removed by filtration. peptide.com
DiisopropylcarbodiimideDICSoluble, suitable for solid-phase synthesis. peptide.com

Mitsunobu Reaction for N,N-Dialkylbenzamides

The Mitsunobu reaction offers a powerful method for the synthesis of N,N-diethylbenzamides from benzoic acids and diethylamine. nih.govnih.gov This reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD). nih.govorganic-chemistry.orgjk-sci.com The reaction proceeds through the formation of an acyloxyphosphonium ion, which is then attacked by the amine. nih.govnih.gov

This methodology is notable for its application in constructing a variety of substituted benzamides, accommodating both electron-donating and electron-withdrawing groups on the aromatic ring. nih.govnih.gov The reaction is generally heated to reflux overnight to ensure completion. nih.gov

Advanced Synthetic Strategies for Functionalized Benzamides

Modern synthetic chemistry has introduced sophisticated techniques that allow for the direct functionalization of the benzamide structure, enabling the synthesis of a diverse array of analogues.

C-H Bond Activation Methodologies for Aromatic Amides

Transition-metal-catalyzed C-H bond activation has emerged as a highly efficient and atom-economical strategy for functionalizing aromatic amides. rsc.orgresearchgate.net This approach allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds at positions on the aromatic ring that would be difficult to access through traditional methods.

Palladium and rhodium catalysts are frequently employed for these transformations. rsc.orgacs.org The N,N-diethylamide group itself can act as a directing group, facilitating selective C-H activation at the ortho position of the benzamide ring. nih.gov For instance, palladium-catalyzed reactions can achieve ortho-acylation of N,N-diethylbenzamides with arylglyoxylic acids. acs.org These methods provide a powerful tool for building molecular complexity from simple benzamide precursors. acs.org

Table 3: Examples of C-H Activation in Aromatic Amide Synthesis
Catalyst MetalReaction TypeKey FeaturesReference
Palladium (Pd)Ortho-acylationUtilizes the amide as a directing group. acs.org
Rhodium (Rh)Annulation with alkynesForms complex heterocyclic structures. rsc.org
Cobalt (Co)C-H/N-H bond functionalizationCreates diverse isoquinolines. rsc.org

Palladium-Catalyzed Coupling Reactions for Aryl Substitution

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are invaluable for C-N bond formation and have been extended to C-N amidation reactions. syr.edu These methods allow for the coupling of aryl halides or pseudohalides with amides, providing a route to N-aryl amides. syr.edunih.gov The development of specialized phosphine ligands has been crucial to the success and broad applicability of these reactions. syr.edu

These coupling strategies are also used for the α-arylation of amides, where an aryl group is introduced at the carbon adjacent to the carbonyl group. nih.gov Furthermore, palladium catalysis enables the coupling of aryl halides with ammonia (B1221849) or its surrogates to form primary arylamines, which can then be used in subsequent benzamide synthesis. researchgate.netacs.org This versatility makes palladium-catalyzed reactions a cornerstone for the synthesis of complex substituted benzamides. syr.edunih.gov

Oxidative Formation from Aldehydes and Amines

The direct synthesis of benzamides from aldehydes and amines via oxidative amidation represents an efficient and atom-economical approach. This transformation avoids the pre-activation of carboxylic acids, a requirement in many traditional amidation methods. researchgate.net Various catalytic systems have been developed to facilitate this reaction, often employing transition metals.

One approach involves a nickel(II) pincer complex that catalyzes the C-N cross-coupling of aromatic aldehydes with both primary and secondary amines. mdpi.comnsf.gov This system demonstrates high efficiency, requiring only 0.2 mol% of the catalyst and operating at room temperature (25 °C) with rapid reaction times of around 15 minutes. mdpi.com The reaction is successful for a wide range of substrates, yielding both secondary and tertiary benzamides. mdpi.comnsf.gov For instance, the coupling of 4-chlorobenzaldehyde (B46862) with various amines has been shown to produce the corresponding benzamide products with moderate to good turnover numbers (TONs). mdpi.com Gas chromatography-mass spectrometry (GC-MS) analysis of these reactions often indicates the formation of alcohol byproducts, which is characteristic of an oxidative amidation process. mdpi.comnsf.gov

Another effective method utilizes an iron-based catalytic system. A tandem process using inexpensive iron(III) nitrate (B79036) [Fe(NO₃)₃] as the catalyst, with air and aqueous tert-butyl hydroperoxide (TBHP) as oxidants, enables the oxidative amidation of benzyl (B1604629) alcohols with amine hydrochloride salts. a-star.edu.sg This reaction proceeds through an in-situ generated aldehyde intermediate. The mechanism involves an initial Fe(III)-TEMPO mediated oxidation of the alcohol to the aldehyde. The aldehyde then reacts with the amine to form a hemiaminal intermediate, which is subsequently oxidized by an Fe(III)-TBHP system to the final amide product. a-star.edu.sg This method is advantageous as it starts from readily available materials and operates under mild conditions. a-star.edu.sg

The table below summarizes representative catalytic systems for the oxidative amidation of aldehydes and amines.

Table 1: Catalytic Systems for Oxidative Amidation

Catalyst System Oxidant(s) Substrates Conditions Key Features
Nickel(II) Pincer Complex - Aromatic Aldehydes, 1° & 2° Amines 25 °C, 15 min Low catalyst loading (0.2 mol%), high efficiency, moderate to good TONs. mdpi.comnsf.gov
Fe(NO₃)₃ / TEMPO Air, aq. TBHP Benzyl Alcohols, Amine HCl salts Mild conditions Utilizes inexpensive starting materials, tandem oxidation process. a-star.edu.sg

Nucleophilic Aromatic Substitution Reactions for Diversification

Nucleophilic aromatic substitution (SₙAr) offers a powerful strategy for the synthesis and diversification of benzamide structures. byjus.com This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile. byjus.com For SₙAr to proceed efficiently, the aromatic ring must typically be activated by at least one strong electron-withdrawing group. byjus.com

In the context of benzamide diversification, SₙAr can be employed to form challenging C-N atropisomeric axes, which are sterically hindered structures of interest in materials science and drug discovery. nih.gov A key advantage of the SₙAr approach is its unique chemoselectivity regarding aryl halides. Aryl fluorides are significantly more reactive in SₙAr reactions than aryl bromides or iodides. nih.gov This reactivity pattern is opposite to that observed in typical transition-metal-catalyzed cross-coupling reactions, where iodides and bromides are more reactive. This orthogonality allows for modular synthesis designs; an SₙAr reaction can be used to form a key bond via an aryl fluoride, leaving less reactive bromo or iodo substituents intact for subsequent diversification through cross-coupling chemistry. nih.gov

Computational and experimental studies have shown that stereogenic axis-forming SₙAr reactions can proceed through non-atropisomeric intermediates and transition states, which may lower the activation energy required for the synthesis of these sterically congested molecules. nih.gov This makes SₙAr a particularly attractive method for the modular and direct synthesis of complex heterocyclic atropisomers without compromising future functionalization steps. nih.gov The general applicability of SₙAr has been demonstrated for creating carbohydrate-aryl ethers, highlighting its utility in forming C-O bonds with a variety of fluorinated (hetero)aromatics. nih.gov

Directed Ortho-Metalation Strategies Utilizing N,N-Diethylamide Directing Groups

Directed ortho-metalation (DoM) is a potent synthetic tool for the regiocontrolled functionalization of aromatic compounds. nih.gov The strategy relies on a directing metalating group (DMG) which, in the presence of a strong base like an alkyllithium, directs deprotonation specifically to the adjacent ortho position. umich.eduuni-muenchen.de The resulting ortho-lithiated species can then be quenched with a variety of electrophiles to introduce a wide range of substituents. uni-muenchen.de

The N,N-diethylamide functional group is one of the most powerful and widely used DMGs. nih.gov Its strong Lewis basicity allows for effective coordination with the lithium cation of the base (e.g., sec-butyllithium), facilitating deprotonation of the ortho-proton on the aromatic ring. nih.govresearchgate.net This process is typically carried out at low temperatures (-78 °C) in a solvent like tetrahydrofuran (B95107) (THF), often with an additive such as N,N,N′,N′-tetramethylethylenediamine (TMEDA). researchgate.netresearchgate.net

This strategy has been extensively used for the synthesis of highly substituted aromatic compounds that would be difficult to access through other means. nih.govresearchgate.net For example, the ortho-lithiated species generated from N,N-diethylbenzamide can react with electrophiles such as deuterium (B1214612) oxide, methyl iodide, trimethylsilyl (B98337) chloride, and benzophenone (B1666685) to yield the corresponding 2-substituted products. researchgate.net The DoM strategy has been a key step in the regiospecific synthesis of complex natural products, such as various anthraquinones. researchgate.net Furthermore, sequential DoM reactions can be used to introduce multiple substituents onto the aromatic ring in a controlled manner. umich.eduresearchgate.net

Table 2: Examples of Directed ortho-Metalation of N,N-Diethylbenzamide

Starting Material Base/Conditions Electrophile (E+) Product Reference
N,N-Diethylbenzamide s-BuLi/TMEDA, THF, -78 °C D₂O N,N-Diethyl-2-deuteriobenzamide researchgate.net
N,N-Diethylbenzamide s-BuLi/TMEDA, THF, -78 °C CH₃I N,N-Diethyl-2-methylbenzamide researchgate.net
N,N-Diethylbenzamide s-BuLi/TMEDA, THF, -78 °C (CH₃)₃SiCl N,N-Diethyl-2-(trimethylsilyl)benzamide researchgate.net
N,N-Diethylbenzamide s-BuLi/TMEDA, THF, -78 °C Ph₂CO N,N-Diethyl-2-(diphenylhydroxymethyl)benzamide researchgate.net

Mechanistic Investigations of Benzamide Formation Reactions

Understanding the mechanisms of benzamide formation is crucial for optimizing reaction conditions and expanding their synthetic utility. Several key reactions have been the subject of detailed mechanistic studies.

The Mitsunobu reaction, when applied to the synthesis of N,N-diethylbenzamides from benzoic acids and diethylamine, is believed to proceed through a non-classical mechanism. nih.gov This pathway involves the formation of an acyloxyphosphonium ion as a key intermediate, diverging from the classical understanding of the Mitsunobu reaction. nih.gov

For palladium-catalyzed aminocarbonylation of aryl chlorides to form primary benzamides, mechanistic studies have elucidated a detailed catalytic cycle. nih.govsmith.edu The process begins with the oxidative addition of the aryl chloride to a Pd(0) complex. This is followed by CO insertion to form a Pd(II) acyl complex. The subsequent reaction with ammonia involves a reversible displacement of the chloride ligand by ammonia, deprotonation of the coordinated ammonia to form a palladium acyl amido species, and finally, reductive elimination to yield the benzamide product and regenerate the Pd(0) catalyst. nih.govsmith.edu

The mechanism of oxidative amidation of aldehydes and amines has also been investigated. researchgate.net In the iron-catalyzed tandem oxidative amidation of benzyl alcohols, the proposed mechanism involves two distinct oxidation steps. a-star.edu.sg First, an Fe(III)-TEMPO system oxidizes the alcohol to an aldehyde. The aldehyde then condenses with an amine to form a hemiaminal, which is subsequently oxidized to the amide by an Fe(III)-TBHP catalytic system, likely via a free radical pathway. a-star.edu.sg For nickel-catalyzed amidations, kinetic and isotope labeling studies suggest a mechanism proceeding through a Ni(I)–Ni(III) pathway, with C-H bond activation being the rate-determining step. mdpi.comnsf.gov

Mechanistic studies of cobalt-mediated C-H activation and dimerization of benzamides have been explored computationally and experimentally. rsc.org The most favorable pathways are proposed to be mono-metallic, proceeding through a concerted-metalation-deprotonation (CMD) step, with the C-C coupling step being rate-determining. nsf.govrsc.org

Regioselective Functionalization of the Benzene (B151609) Ring and Amide Nitrogen

Achieving regioselectivity in the functionalization of the benzamide scaffold is a central challenge in synthetic chemistry. Different strategies have been developed to target the ortho, meta, and para positions of the benzene ring, as well as the amide nitrogen itself.

Ortho Functionalization: As detailed in section 2.2.5, Directed ortho-Metalation (DoM) is the premier strategy for selectively functionalizing the position ortho to the N,N-diethylamide group. nih.govresearchgate.net The strong directing ability of the amide group allows for precise and high-yielding introduction of a wide array of electrophiles. researchgate.net

Meta and Para Functionalization: Accessing the meta and para positions requires overcoming the powerful ortho-directing effect of the amide group. Template-assisted remote C-H functionalization strategies have emerged to meet this challenge. snnu.edu.cn For example, meta-selective C-H borylation of N,N-diethylbenzamides has been achieved using a bipyridine-type ligand with an alkylaluminum biphenoxide moiety, where a Lewis acid-base interaction is proposed to direct the regioselectivity. snnu.edu.cn Nickel-catalyzed alkylation with alkenes has been shown to yield para-alkylbenzamides as the major products in high yields and regioselectivities. acs.org DFT calculations suggest that the observed regioselectivity can be rationalized by examining the LUMO of benzamide-aluminum complexes. acs.org

Amide Nitrogen Functionalization: The nitrogen atom of the N,N-diethylamide and its attached ethyl groups can also be functionalized. Electrochemical methods, such as the Shono oxidation, can be used for the α-methoxylation of the N-alkyl groups. researchgate.net Studies on N,N-diethylbenzenesulfonamide, a related compound, have detailed the electrochemical mono- and di-deethylation processes, which proceed through C-H functionalization of the ethyl groups attached to the nitrogen. researchgate.net

These diverse strategies for regioselective functionalization provide a comprehensive toolkit for the synthesis of specifically substituted benzamides, enabling the creation of a vast range of molecular structures for various applications. snnu.edu.cn

Spectroscopic Characterization and Structural Elucidation of N,n Diethyl 4 Propylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The proton NMR (¹H NMR) spectrum of N,N-diethyl-4-propylbenzamide is anticipated to exhibit distinct signals corresponding to the various proton environments in the molecule. Due to the restricted rotation around the amide C-N bond at room temperature, the two ethyl groups on the nitrogen atom become diastereotopic, leading to separate signals for their methylene (B1212753) and methyl protons. The aromatic protons will show splitting patterns characteristic of a 1,4-disubstituted benzene (B151609) ring.

Based on established chemical shift principles and data from analogous compounds, the predicted ¹H NMR spectral data in a deuterated chloroform (B151607) (CDCl₃) solvent are presented below.

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Propyl-CH₃ ~0.95 Triplet ~7.4
Propyl-CH₂ ~1.65 Sextet ~7.5
Propyl-Ar-CH₂ ~2.62 Triplet ~7.6
Diethyl-CH₃ ~1.15 and ~1.25 Two broad triplets ~7.2
Diethyl-CH₂ ~3.25 and ~3.55 Two broad quartets ~7.2
Aromatic H (ortho to propyl) ~7.20 Doublet ~8.2

The propyl group protons are expected to show a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and another triplet for the methylene group attached to the aromatic ring. The aromatic region would likely display an AA'BB' system, which can often appear as two distinct doublets for a para-substituted ring.

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. Similar to the ¹H NMR, the diastereotopic nature of the ethyl groups is expected to result in two distinct signals for the methylene carbons and two for the methyl carbons.

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Propyl-CH₃ ~13.9
Propyl-CH₂ ~24.5
Propyl-Ar-CH₂ ~38.0
Diethyl-CH₃ ~12.9 and ~14.2
Diethyl-CH₂ ~39.2 and ~43.3
Aromatic C (quaternary, C-propyl) ~147.0
Aromatic C (CH, ortho to propyl) ~128.5
Aromatic C (CH, ortho to carbonyl) ~126.5
Aromatic C (quaternary, C-carbonyl) ~135.0

The spectrum will show signals for the three distinct carbons of the propyl group, the four carbons of the two non-equivalent ethyl groups, the four distinct aromatic carbons (two protonated and two quaternary), and the carbonyl carbon in the downfield region.

The partial double bond character of the amide C-N bond in this compound restricts free rotation, leading to the existence of different conformers. This phenomenon is observable through dynamic NMR (DNMR) studies. At room temperature, the rate of rotation is slow enough on the NMR timescale to allow for the observation of separate signals for the non-equivalent ethyl groups.

As the temperature is increased, the rate of rotation around the amide bond increases. At a specific temperature, known as the coalescence temperature (Tc), the two separate signals for a given pair of exchanging nuclei (e.g., the two methylene quartets) will broaden and merge into a single, broad signal. Above this temperature, the rotation becomes so rapid that the NMR spectrometer detects only an average environment, resulting in a single, sharp signal.

The energy barrier to this rotation (the Gibbs free energy of activation, ΔG‡) can be calculated from the coalescence temperature and the frequency difference between the exchanging signals. For N,N-dialkylbenzamides, these rotational barriers are typically in the range of 15-18 kcal/mol. rsc.org This barrier is a significant feature of the amide bond and has implications for the molecule's conformational preferences and potential interactions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₁₄H₂₁NO), the expected molecular weight is approximately 219.32 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 219. The fragmentation of this molecular ion is expected to follow characteristic pathways for N,N-dialkylbenzamides.

Predicted Major Fragmentation Peaks for this compound

m/z Proposed Fragment
219 [M]⁺ (Molecular Ion)
204 [M - CH₃]⁺
190 [M - C₂H₅]⁺
147 [C₆H₄(C₃H₇)CO]⁺ (4-propylbenzoyl cation)
119 [C₆H₄(CH₃)CO]⁺ (from rearrangement) or [C₆H₄(C₃H₇)]⁺
100 [CON(C₂H₅)₂]⁺

The most prominent fragmentation would likely involve the cleavage of the C-N bond, leading to the formation of the stable 4-propylbenzoyl cation at m/z 147. Alpha-cleavage relative to the nitrogen atom can result in the loss of a methyl radical (m/z 204) or an ethyl radical (m/z 190). The diethylamino group can also fragment to produce characteristic ions at m/z 100 and 72.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the tertiary amide.

Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Description
~2850-3000 C-H (alkyl) Stretching vibrations of the propyl and ethyl groups
~1630-1650 C=O (amide) Strong carbonyl stretching vibration
~1400-1480 C-N Stretching vibration
~1600, ~1450 C=C (aromatic) Aromatic ring stretching vibrations

The absence of an N-H stretching band (typically found around 3300 cm⁻¹) would confirm the tertiary nature of the amide. The spectrum will also feature characteristic C-H stretching and bending vibrations for both the alkyl and aromatic portions of the molecule.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. As of this writing, no publically available crystal structure for this compound has been reported.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential in the synthesis and analysis of this compound, serving the dual purpose of isolating the compound from reaction mixtures and assessing its purity. The selection of a specific chromatographic method and its parameters is contingent on the scale of the separation and the desired level of purity. Commonly employed methods for benzamide (B126) derivatives include thin-layer chromatography (TLC), column chromatography, high-performance liquid chromatography (HPLC), and gas chromatography (GC).

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a rapid and effective qualitative technique used to monitor the progress of the synthesis of this compound and to get a preliminary assessment of its purity. nih.govrsc.org For N,N-diethyl-alkylbenzamide derivatives, a common stationary phase is silica (B1680970) gel, with a mobile phase consisting of a mixture of a nonpolar solvent, such as n-hexane, and a more polar solvent, like ethyl acetate (B1210297). researchgate.netsld.cu The visualization of the compound on the TLC plate is typically achieved under UV light at a wavelength of 254 nm. researchgate.netsld.cu

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase n-hexane:Ethyl Acetate (EtOAc) (1:1, v/v) researchgate.netsld.cu
Visualization UV light (254 nm) researchgate.netsld.cu

Column Chromatography

For the isolation and purification of this compound on a preparative scale, flash column chromatography is a widely utilized method. nih.gov This technique employs a stationary phase, typically silica gel, packed into a column. The crude product is loaded onto the column and eluted with a suitable solvent system. For compounds with similar polarity, a gradient elution might be employed, starting with a less polar solvent and gradually increasing the polarity to separate the desired compound from impurities. A common solvent system for related N,N-diethylbenzamide derivatives is a mixture of ethyl acetate and hexanes. nih.gov

ParameterDescription
Stationary Phase Silica gel
Mobile Phase Ethyl Acetate (EtOAc) / Hexanes (e.g., 2:1) nih.gov
Elution Mode Isocratic or Gradient
Detection Fraction collection followed by TLC or other analytical methods

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a powerful analytical technique for the quantitative determination of the purity of this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is a common approach for the analysis of benzamide derivatives. nih.gov Detection is often performed using a UV detector. The purity of a closely related compound, N,N-diethyl-m-methylbenzamide (DEET), has been successfully assessed using HPLC, achieving purities in the range of 95-97%. researchgate.netsld.cu

ParameterDescription
Stationary Phase Reversed-phase C18 nih.gov
Mobile Phase Acetonitrile / Water (gradient or isocratic)
Detection UV-Vis Detector nih.gov
Purity Analysis Peak area integration to determine percentage purity

Gas Chromatography (GC)

ParameterDescription
Stationary Phase e.g., Rtx-5 amine (for a related compound) nih.gov
Carrier Gas Helium nih.gov
Injection Mode Split/Splitless
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
Temperature Program A temperature gradient is typically used to ensure separation of components.

Computational and Theoretical Studies on N,n Diethyl 4 Propylbenzamide

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations could be employed to study the conformational landscape of N,N-diethyl-4-propylbenzamide in different environments (e.g., in vacuum or in a solvent). By simulating the movement of atoms over time, MD can identify the most stable conformers and the energy barriers between them. This is particularly important for a flexible molecule like this compound, which has rotatable bonds in its propyl and diethylamino groups.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are frequently used to predict spectroscopic parameters, which can aid in the structural elucidation of compounds. For this compound, theoretical calculations could predict its 1H and 13C NMR chemical shifts. These predicted spectra could then be compared with experimental data to confirm the structure. Such predictions are typically performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method.

Analysis of Intramolecular Interactions and Resonance Contributions

A theoretical analysis could be performed to understand the intramolecular interactions within this compound. This would involve studying non-covalent interactions, such as hydrogen bonding and van der Waals forces, that influence the molecule's conformation and stability. Additionally, the extent of electron delocalization and resonance within the benzamide (B126) moiety could be quantified using computational tools like Natural Bond Orbital (NBO) analysis.

Ligand-Based Computational Approaches for Structure-Activity Modeling

If this compound were part of a series of biologically active compounds, ligand-based computational methods could be used to develop structure-activity relationship (SAR) models. These models, which can be 2D-QSAR or 3D-QSAR, correlate the structural features of molecules with their biological activity. Such studies would require a dataset of analogous compounds with known activities, which is currently not available for this compound in the context of a specific biological target.

Structure Activity Relationship Sar Investigations of N,n Diethyl 4 Propylbenzamide Analogues

Design Principles for Modifying the Benzamide (B126) Scaffold for Biological Activity

The benzamide scaffold is a versatile template in drug discovery, and its modification is guided by several established design principles aimed at optimizing biological activity. These principles often involve a systematic exploration of the molecule's steric, electronic, and hydrophobic properties. One common strategy is the modification of substituent groups on the aromatic ring and the amide nitrogen to probe the chemical space around the core structure. acs.org

Key design approaches include:

Substituent Modification: Introducing a variety of functional groups at different positions on the benzamide scaffold can significantly alter its biological profile. This includes changes to the aromatic ring and the N-alkyl substituents. The goal is to identify substituents that favorably interact with the target protein, enhancing binding affinity and efficacy. acs.org

Scaffold Hopping: In some instances, the central benzamide core may be replaced with other chemical moieties that maintain a similar spatial arrangement of key interacting groups. This can lead to the discovery of novel chemotypes with improved properties.

Conformational Constraint: The flexibility of the benzamide molecule can be restricted by incorporating cyclic structures or introducing bulky groups. This can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target.

The overarching goal of these design principles is to achieve a comprehensive understanding of the SAR, which in turn facilitates the development of more effective and selective therapeutic agents.

Impact of N,N-Dialkyl Substituents on Biological Activity and Selectivity

The nature of the N,N-dialkyl substituents on the benzamide nitrogen plays a crucial role in determining the biological activity and selectivity of the analogues. The size, shape, and lipophilicity of these alkyl groups can influence how the molecule fits into the binding pocket of its target and can also affect its pharmacokinetic properties.

While specific SAR data for the N,N-diethyl groups of N,N-diethyl-4-propylbenzamide is not extensively detailed in the public domain, general principles from related N,N-dialkyl benzamides can be inferred. For instance, in a series of N-alkyl-5-hydroxypyrimidinone carboxamides, the replacement of a methyl group with an ethyl group at the amide nitrogen resulted in good potency against Mycobacterium tuberculosis. nih.gov Conversely, the complete removal of the alkyl group was not tolerated, highlighting the importance of this substituent for activity. nih.gov

The steric bulk of the N-alkyl groups can also be a critical factor. In a study of orthogonally protected N-alkyl arylsulphonamides, the size of the N-alkyl group significantly influenced the competition between different reaction pathways. mdpi.com Larger, bulkier alkyl groups, particularly those with branching, can favor specific chemical rearrangements, suggesting that steric hindrance at the amide nitrogen can dictate molecular conformation and reactivity. mdpi.com

The following table summarizes the general impact of N-alkyl substituent modifications on the biological activity of amide-containing compounds, based on findings from related chemical series.

N-Alkyl SubstituentGeneral Impact on Biological ActivityReference
Small Alkyl (e.g., Methyl, Ethyl)Often essential for maintaining biological activity. nih.gov
Larger/Branched Alkyl (e.g., Isopropyl)Can introduce steric hindrance, potentially improving selectivity or altering the preferred reaction pathway in chemical synthesis. mdpi.com
Removal of Alkyl GroupsCan lead to a significant loss of activity. nih.gov

Influence of Aromatic Ring Substituents (e.g., Propyl Group) on Biological Profiles

Substituents on the aromatic ring of the benzamide scaffold have a profound impact on the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical determinants of its biological activity. The propyl group at the 4-position of this compound is expected to influence its interaction with biological targets.

The introduction of substituents on the phenyl ring can significantly perturb the electronic, steric, and hydrophobic parameters of the ring. cyberleninka.ru These changes, in turn, can affect the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. cyberleninka.ru

In a study of benzamides substituted with pyridine-linked 1,2,4-oxadiazole, the nature and position of the substituent on the benzene (B151609) ring were found to be critical for fungicidal activity. nih.gov For example, compounds with a 2-fluoro substituent exhibited superior inhibitory activity against the tested fungi compared to other analogues. nih.gov This highlights the sensitivity of biological activity to the specific electronic and steric nature of the aromatic ring substituent.

The table below illustrates the influence of different para-substituents on the fungicidal activity of a series of benzamide derivatives against Sclerotinia sclerotiorum, demonstrating the impact of aromatic ring modifications.

Para-SubstituentInhibitory Activity (%) against S. sclerotiorumReference
3-Cl, 4-Cl86.1 mdpi.com
3-CF377.8 mdpi.com

These findings underscore the principle that even subtle changes to the substitution pattern on the aromatic ring can lead to significant variations in the biological profiles of benzamide analogues.

Role of Amide Bond Conformation and Torsional Flexibility in Ligand-Target Interactions

The rotation around the C-N amide bond is hindered due to the partial double-bond character, leading to the existence of distinct cis and trans conformers. beilstein-journals.org The energy barrier for this rotation can be influenced by the steric and electronic nature of the substituents on both the carbonyl carbon and the nitrogen atom. beilstein-journals.org The equilibrium between these rotamers can be a key determinant of biological activity, as one conformation may be more favorable for binding to a specific receptor. astr.ro

Studies on 5-acyl-6,7-dihydrothieno[3,2-c]pyridines have shown that the conformational preferences of the amide bond can be modulated by introducing different substituents. acs.org For instance, the replacement of a phenyl ring with a cyclohexane (B81311) moiety was used to probe n-π* aryl interactions that could influence the amide rotamer population. acs.org The ability to control the amide conformation is a powerful tool in drug design, as it can help to pre-organize the ligand into its bioactive conformation. acs.org

The torsional flexibility of the entire molecule also plays a role in how it adapts to the binding site. A molecule that is too rigid may not be able to adopt the optimal conformation for binding, while a molecule that is too flexible may pay a significant entropic penalty upon binding. Therefore, a balance of conformational rigidity and flexibility is often desirable for potent biological activity.

Molecular Interactions and Biological Target Engagement Mechanisms

Mechanistic Insights into Ligand-Protein Interactions

Hydrogen Bonding Contributions

No published studies have been identified that detail the hydrogen bonding interactions of N,N-diethyl-4-propylbenzamide with any biological target. The carbonyl oxygen of the amide group could theoretically act as a hydrogen bond acceptor. However, without experimental data, the specific contributions of hydrogen bonding to its biological activity, if any, remain unknown.

Hydrophobic Interactions and Lipophilic Contributions

The propyl group and the two ethyl groups attached to the amide nitrogen confer significant lipophilicity to the molecule. These alkyl groups would be expected to participate in hydrophobic interactions within a biological binding pocket. The extent and significance of these contributions to target affinity and selectivity have not been experimentally determined for this compound.

Electrostatic Interactions

Specific electrostatic interactions involving this compound have not been characterized in the available literature. The molecule possesses a dipole moment due to the polar amide group, which could lead to electrostatic interactions with a target protein. However, no data is available to describe such interactions.

Allosteric Modulation and Orthosteric Binding Mechanisms

There is no information in the scientific literature to suggest whether this compound acts as an allosteric modulator or an orthosteric ligand for any biological target. Studies that would differentiate between these binding mechanisms, such as competitive binding assays or structural biology analyses, have not been reported for this compound.

Analogue Design and Advanced Development Strategies

Rational Design of Second-Generation Benzamide (B126) Derivatives

Rational drug design involves the deliberate and targeted creation of new molecules based on a thorough understanding of the biological target and the mechanism of action of the lead compound. For benzamide derivatives, this approach has led to the development of potent and selective therapeutic agents.

A notable example within the broader class of N,N-diethylbenzamides is the design of N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide. nih.gov This compound was formally derived from an earlier lead, SNC-80, by replacing a piperazine (B1678402) ring with a piperidine (B6355638) ring that features an exocyclic carbon-carbon double bond. nih.gov This structural modification was a rational design choice aimed at improving metabolic stability while retaining high affinity and selectivity for its target, the delta opioid receptor. nih.gov

The design strategy for these second-generation analogues often focuses on several key aspects:

Conformational Rigidity: Introducing structural elements that reduce the flexibility of the molecule can lock it into a bioactive conformation, leading to higher affinity for the target. The exocyclic double bond in the aforementioned analogue serves this purpose. nih.gov

Metabolic Stability: Identifying and modifying metabolically labile sites is a crucial step. For instance, replacing a metabolically vulnerable group with a more stable one can significantly prolong the compound's half-life.

Structure-Activity Relationship (SAR) Studies: Systematic modification of different parts of the lead molecule helps to build a detailed understanding of which functional groups are essential for activity and which can be altered to fine-tune properties.

These principles can be directly applied to N,N-diethyl-4-propylbenzamide. Second-generation derivatives could be rationally designed by modifying the propyl group, the diethylamide moiety, or the benzene (B151609) ring to enhance target engagement and improve pharmacokinetic properties.

Exploration of Bioisosteric Scaffolds for Enhanced Biological Profiles

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a compound's physicochemical properties, such as size, shape, electronic distribution, and lipophilicity, while maintaining or improving its biological activity. spirochem.com This approach can be used to overcome issues related to toxicity, metabolism, and bioavailability. spirochem.comnih.gov

For this compound, several functional groups could be targeted for bioisosteric replacement:

Amide Bond: The amide bond is susceptible to hydrolysis by proteases. Replacing it with a more stable bioisostere can enhance the molecule's metabolic stability. Common amide bond bioisosteres include 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles. nih.gov These heterocyclic rings can mimic the planarity and dipole moment of the amide group. nih.gov

Propyl Group: The n-propyl group could be replaced with other groups of similar size and lipophilicity to explore new interactions with the target or to alter the compound's metabolic profile.

Benzene Ring: The central phenyl ring can be replaced with various heterocyclic rings, such as pyridine (B92270), thiophene, or pyrimidine, to modulate electronic properties, solubility, and potential interactions.

The table below illustrates potential bioisosteric replacements for key functional groups within this compound.

Original Group Potential Bioisosteric Replacement(s) Potential Advantage(s)
Amide (-CONH-)1,2,4-Oxadiazole, 1,3,4-Oxadiazole, Ketone, Ester, 1,2,3-TriazoleImproved metabolic stability, altered hydrogen bonding capacity. nih.gov
n-Propyl (-CH₂CH₂CH₃)Cyclopropyl, Isopropyl, Methoxy, TrifluoromethylIncreased metabolic stability, altered lipophilicity, conformational restriction.
Phenyl RingPyridine, Thiophene, Pyrimidine, PyrazoleModulated electronic properties, improved solubility, new hydrogen bonding interactions.
Diethylamino (N(CH₂CH₃)₂)Piperidine, Pyrrolidine, MorpholineAltered solubility and basicity, conformational restriction.

These replacements must be carefully selected based on a detailed analysis of the compound's structure-activity relationship to ensure that the critical interactions with the biological target are preserved or enhanced.

Scaffold Hopping and Lead Optimization Principles in Medicinal Chemistry

Scaffold hopping is a creative and powerful lead optimization strategy that involves replacing the central core structure (scaffold) of a lead compound with a structurally distinct one, while preserving the essential pharmacophoric features responsible for biological activity. niper.gov.innih.gov This approach is particularly useful for generating novel chemical entities with improved properties or for navigating around existing patents. niper.gov.indundee.ac.uk

The primary goal of scaffold hopping is to identify new molecular frameworks that can arrange the key binding groups in a similar spatial orientation to the original lead compound. nih.gov For this compound, the benzamide core could be replaced with a variety of other scaffolds.

There are several computational and knowledge-based approaches to scaffold hopping:

Heterocycle Replacements: As a straightforward hop, the central benzene ring could be replaced by various heterocyclic systems. nih.gov

Topology-Based Hopping: This involves identifying a completely new scaffold that maintains the 3D arrangement of key interaction points. niper.gov.in

Fragment-Based Hopping: The molecule can be deconstructed into key fragments, and new scaffolds can be identified that link these fragments in a desired orientation.

A hypothetical scaffold hop for this compound could involve replacing the phenyl ring with an imidazopyridine or a triazolopyridine scaffold. niper.gov.in Such a modification could significantly alter the compound's properties, potentially leading to improved metabolic stability by blocking sites of metabolism. niper.gov.in The success of a scaffold hop is evaluated by synthesizing the new compounds and testing their biological activity and physicochemical properties.

Development of Chemical Probes based on this compound

Chemical probes are indispensable tools for elucidating the biological function of proteins and for validating new drug targets. A potent and selective molecule like this compound can serve as an excellent starting point for the development of such probes. The design of a chemical probe involves modifying the parent molecule to incorporate a reporter tag or a reactive group without significantly disrupting its interaction with the target.

Key components of a chemical probe include:

A recognition element: In this case, the this compound scaffold, which provides affinity and selectivity for the target protein.

A reporter group: This allows for the detection and visualization of the probe and its target. Common reporter groups include fluorophores (e.g., fluorescein, rhodamine), biotin (B1667282) for affinity purification, or radioisotopes.

A linker: A flexible chain that connects the recognition element to the reporter group, ensuring that the tag does not interfere with target binding.

A reactive group (for covalent probes): This group forms a covalent bond with the target protein, enabling permanent labeling for applications such as target identification and occupancy studies. Examples include electrophilic groups like acrylamides or chloroacetamides.

The table below lists common moieties used in the development of chemical probes.

Probe Component Example(s) Function
Reporter Tag Fluorescein, Rhodamine, BODIPYFluorescence imaging and detection
BiotinAffinity purification of the target protein
Alkyne or Azide (for click chemistry)Versatile ligation with other tags
Reactive Group Acrylamide, Chloroacetamide, FluorosulfonylCovalent modification of the target protein
Linker Polyethylene glycol (PEG), Alkyl chainsProvides spatial separation between the recognition element and the tag

By strategically modifying the this compound structure to include these elements, researchers can create powerful tools to study its biological targets and pathways in complex biological systems.

Future Research Directions and Translational Perspectives

Elucidation of Broader Biological Activities and Potential Applications

The benzamide (B126) functional group is a well-established pharmacophore present in a wide array of biologically active compounds. However, the specific biological profile of N,N-diethyl-4-propylbenzamide remains to be thoroughly investigated. Future research should prioritize screening this compound against diverse biological targets to uncover its potential therapeutic or practical applications. The structural similarity to other N,N-diethylbenzamides, which are known to act as directing groups in chemical synthesis or as active agents themselves, provides a logical starting point for these investigations. nih.gov

For instance, various benzamide derivatives have demonstrated significant activity as delta opioid receptor agonists, suggesting potential applications in pain management, anxiolytics, or antidepressants. nih.govgoogle.com Furthermore, the broader class of substituted benzamides has yielded compounds with insecticidal and fungicidal properties. mdpi.com A systematic investigation into these and other activities, such as antimicrobial or anti-inflammatory effects, could reveal novel applications for this compound.

Table 1: Known Biological Activities of Structurally Related Benzamide Compounds

Compound Class Demonstrated Biological Activity Potential Application Area for this compound
Substituted N,N-diethylbenzamides Delta Opioid Receptor Agonism nih.govgoogle.com Analgesics, Anxiolytics, Antidepressants
Pyridine-linked Benzamides Insecticidal, Fungicidal mdpi.com Agrochemicals (Pesticides, Fungicides)
Sulfonamide Benzamides Antimicrobial, Anti-tumor, HIV Inhibition researchgate.net Therapeutics (Antibiotics, Oncology)

Application of Advanced Computational Methods in Benzamide Design

Modern drug discovery and materials science are increasingly driven by computational methods that predict molecular properties and interactions, thereby reducing the time and cost associated with empirical trial-and-error approaches. mdpi.com The application of these advanced techniques to this compound could accelerate the design of new derivatives with optimized characteristics.

Computational strategies such as molecular docking could be employed to screen this compound against libraries of known biological receptors, predicting its binding affinity and potential targets. researchgate.netnih.gov Molecular dynamics simulations can provide insights into the compound's conformational flexibility and its interactions with solvent and target molecules. Furthermore, computational tools can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which is crucial for evaluating the druglikeness of a compound and its derivatives. researchgate.net By combining powder X-ray diffraction with computational crystal structure prediction, researchers can also understand and predict the solid-state forms of new benzamide derivatives, a critical factor for pharmaceutical development. acs.org

Table 2: Application of Computational Methods in Benzamide Research

Computational Method Objective Potential Application for this compound
Molecular Docking Predict binding affinity and mode to a biological target. nih.gov Identification of potential protein targets (e.g., receptors, enzymes).
Molecular Dynamics (MD) Simulate the movement and interaction of the molecule over time. Understanding conformational changes and stability of ligand-receptor complexes.
ADMET Prediction Forecast pharmacokinetic and toxicity profiles. researchgate.net Early-stage assessment of drug-likeness and potential liabilities.

Development of Novel Synthetic Routes with Improved Atom Economy and Sustainability

The principles of green chemistry are paramount in modern chemical synthesis, emphasizing the need for processes that are efficient, safe, and environmentally benign. Future research should focus on developing novel synthetic routes to this compound that improve upon traditional methods by enhancing atom economy and sustainability. Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. jocpr.comchemrxiv.org

Traditional amide synthesis often requires coupling reagents that generate significant waste. Sustainable alternatives include:

Catalytic Processes: The use of robust, recyclable heterogeneous catalysts, such as copper-based metal-organic frameworks, can promote the synthesis of N,N-diethylbenzamides with high yields and excellent environmental metrics. mdpi.com

Solvent-Free Reactions: Performing reactions without hazardous and toxic solvents minimizes environmental impact and can simplify product purification. eurjchem.com

Novel Reaction Mechanisms: Exploring non-classical mechanisms, such as specific applications of the Mitsunobu reaction for constructing benzamides from benzoic acids and amines, can offer new pathways to the target molecule. nih.gov Another efficient method involves activating the carboxylic acid with reagents like 1,1'-carbonyldiimidazole, which results in high yields and by-products that are easily removed. researchgate.net

These green approaches not only reduce the environmental footprint but can also lead to more cost-effective and scalable production methods. tandfonline.comnih.gov

Table 3: Comparison of Synthetic Methodologies for Benzamides

Parameter Traditional Amide Synthesis Sustainable/Green Synthesis
Reagents Stoichiometric coupling agents (e.g., carbodiimides) Catalytic systems (e.g., metal-organic frameworks) mdpi.com
Solvents Often uses hazardous organic solvents Solvent-free conditions or green solvents (e.g., water, methanol) eurjchem.comrsc.org
Atom Economy Lower, due to formation of stoichiometric by-products Higher, maximizing incorporation of starting materials jocpr.com
Workup Often requires extensive purification Simplified purification due to cleaner reactions researchgate.netnih.gov

Integration of this compound within Complex Chemical Systems

Beyond its potential as a standalone active molecule, this compound can serve as a versatile building block for the construction of more complex chemical entities. The N,N-diethylamide group is a powerful directing group for directed ortho-metalation (DoM), a reaction that allows for the regiocontrolled functionalization of the aromatic ring. nih.gov This capability opens a pathway to synthesize a variety of substituted aromatic compounds.

Future research could explore the use of this compound as a scaffold in several areas:

Pharmaceutical Synthesis: As an intermediate for creating more elaborate drug candidates where the benzamide core is a key structural feature. mdpi.com

Agrochemical Development: As a starting material for new pesticides or herbicides, building upon the known activities of other benzamide derivatives. mdpi.com

Materials Science: Incorporation into polymers or hybrid materials where the benzamide moiety can introduce specific properties such as hydrogen bonding capabilities or thermal stability. mdpi.com

By leveraging the existing functional groups—the N,N-diethylamide, the propyl group, and the aromatic ring—chemists can design and synthesize a diverse library of new molecules for a wide range of applications.

Q & A

Basic Research Questions

Q. What established synthetic pathways are recommended for N,N-diethyl-4-propylBenzamide, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves acylation of 4-propylbenzoic acid derivatives with diethylamine under Schotten-Baumann conditions. Critical parameters include:

  • Stoichiometric control : Maintaining a 1:1.2 molar ratio of the benzoyl chloride intermediate to diethylamine to minimize side reactions .
  • Temperature modulation : Reactions are performed at 0–5°C to suppress hydrolysis of the acyl chloride intermediate .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential for isolating the product with >95% purity .
    • Safety Note : Hazard assessments must precede synthesis, focusing on handling acyl chlorides and amines (e.g., ventilation, PPE) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s structural integrity?

  • Analytical Workflow :

  • NMR Spectroscopy : 1H NMR (δ 1.2–1.4 ppm for diethyl groups; δ 7.2–8.0 ppm for aromatic protons) and 13C NMR confirm substituent positions and amide bond formation .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch, if present) validate the amide functional group .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity; retention time comparison against standards minimizes false positives .

Q. What are the key stability considerations for storing this compound, and how can degradation be monitored?

  • Storage Protocol :

  • Conditions : Store in amber vials at –20°C under inert gas (argon or nitrogen) to prevent oxidation and hydrolysis .
  • Stability Testing : Periodic HPLC analysis tracks degradation products (e.g., free benzoic acid derivatives). Accelerated stability studies (40°C/75% RH for 4 weeks) predict shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Contradiction Analysis Framework :

  • Standardization : Replicate assays under uniform conditions (e.g., cell lines, solvent/DMSO concentration, exposure time) to isolate variables .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects. For example, discrepancies in IC50 values may arise from differences in cell membrane permeability assays .
  • Mechanistic Studies : Use computational modeling (molecular docking) to validate target binding affinity, cross-referencing with experimental results (e.g., SPR or ITC) .

Q. What strategies improve the scalability of this compound synthesis while maintaining enantiomeric purity?

  • Process Optimization :

  • Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, reducing reaction time and improving yield (e.g., 85% yield at 50 mmol scale vs. 72% in batch) .
  • Catalyst Selection : Immobilized lipases or Lewis acids (e.g., ZnCl2) can suppress racemization during acylation .
  • In-Line Monitoring : PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy enable real-time tracking of reaction progress .

Q. How can researchers investigate the metabolic pathways of this compound in biological systems?

  • Methodological Approach :

  • In Vitro Models : Use liver microsomes (human or rodent) with LC-MS/MS to identify phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
  • Isotopic Labeling : Synthesize deuterated or 13C-labeled analogs to trace metabolic fate in pharmacokinetic studies .
  • Computational Prediction : Tools like ADMET Predictor™ or SwissADME forecast metabolic hotspots (e.g., propyl or diethyl groups as oxidation sites) .

Q. What experimental designs are recommended to assess the environmental fate of this compound?

  • Ecotoxicity Studies :

  • Photodegradation : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions; analyze degradation products via GC-MS .
  • Soil Adsorption : Batch experiments with varying soil types (e.g., loam, clay) quantify Kd (distribution coefficient) using HPLC-UV .
  • Aquatic Toxicity : Daphnia magna or zebrafish embryo assays (OECD guidelines) evaluate LC50 and teratogenic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.